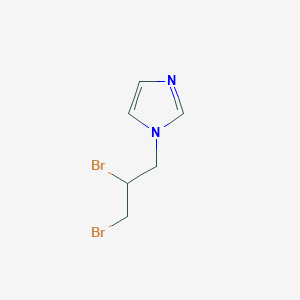

![molecular formula C31H36F6N6O2 B12519936 (1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)

(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Evacetrapib is a novel compound that was under development by Eli Lilly and Company. It is a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism by transferring cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL) and vice versa . The primary goal of developing Evacetrapib was to increase HDL cholesterol levels and reduce LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular diseases .

Preparation Methods

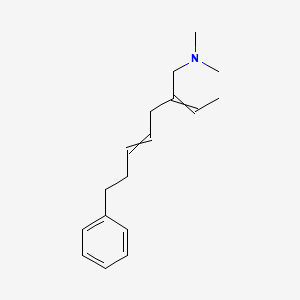

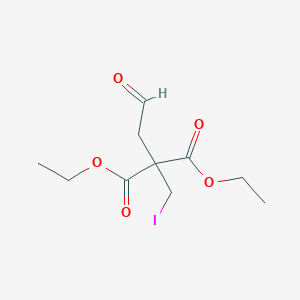

Evacetrapib is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the following key steps:

Reductive Amination: This step involves the reaction of a secondary amine with an aldehyde in the presence of a reducing agent to form a tertiary amine.

Industrial production methods for Evacetrapib involve scaling up these reactions under controlled conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Evacetrapib undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.

Substitution: Substitution reactions involve the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Evacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to LDL and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib increases HDL cholesterol levels and decreases LDL cholesterol levels . This modulation of lipid levels is thought to reduce the risk of atherosclerosis and cardiovascular diseases .

Comparison with Similar Compounds

Evacetrapib is part of a class of compounds known as CETP inhibitors. Other similar compounds include:

Evacetrapib is unique in that it demonstrated significant increases in HDL cholesterol without the adverse effects observed with Torcetrapib . like other CETP inhibitors, it did not show a reduction in cardiovascular events in clinical trials .

Properties

Molecular Formula |

C31H36F6N6O2 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

4-[[5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45) |

InChI Key |

IHIUGIVXARLYHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)

![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)

![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)

![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)